molecular formula C19H23N3O4 B6974266 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide

Cat. No.: B6974266
M. Wt: 357.4 g/mol
InChI Key: BRHFXIFCMBULOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a dicarboxamide group and a phenyl ring linked to a hydroxypiperidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the dicarboxamide group: The furan ring is then functionalized with dicarboxamide groups using amide coupling reactions.

    Attachment of the phenyl ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction.

    Incorporation of the hydroxypiperidine moiety: Finally, the hydroxypiperidine group is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydroxypiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide is unique due to its combination of a furan ring, dicarboxamide group, and hydroxypiperidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c20-18(24)16-5-6-17(26-16)19(25)21-11-13-1-3-14(4-2-13)12-22-9-7-15(23)8-10-22/h1-6,15,23H,7-12H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHFXIFCMBULOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.